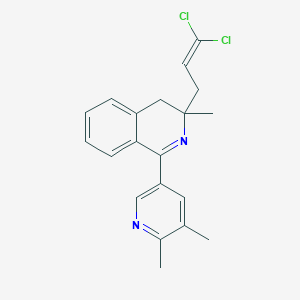
3-(3,3-Dichloroprop-2-en-1-yl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(3,3-Dichloroprop-2-en-1-yl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-3,4-dihydroisoquinoline” is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a dichloropropenyl group, a dimethylpyridinyl group, and a dihydroisoquinoline core, making it a molecule of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,3-Dichloroprop-2-en-1-yl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-3,4-dihydroisoquinoline” typically involves multi-step organic reactions. The starting materials and reagents may include:
- 3,3-Dichloropropene
- 5,6-Dimethylpyridine
- Isoquinoline derivatives
The reaction conditions often involve:
- Catalysts such as palladium or copper
- Solvents like dichloromethane or toluene
- Temperature control to optimize yield and purity
Industrial Production Methods
Industrial production methods may scale up the laboratory synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions could lead to the formation of reduced derivatives, possibly affecting the double bonds or the aromatic ring.
Substitution: The dichloropropenyl group may participate in nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Research may explore the biological activity of the compound, including its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
Drug Development: The compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of “3-(3,3-Dichloroprop-2-en-1-yl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-3,4-dihydroisoquinoline” would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound, which is simpler in structure.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.
属性
分子式 |
C20H20Cl2N2 |
|---|---|
分子量 |
359.3 g/mol |
IUPAC 名称 |
3-(3,3-dichloroprop-2-enyl)-1-(5,6-dimethylpyridin-3-yl)-3-methyl-4H-isoquinoline |
InChI |
InChI=1S/C20H20Cl2N2/c1-13-10-16(12-23-14(13)2)19-17-7-5-4-6-15(17)11-20(3,24-19)9-8-18(21)22/h4-8,10,12H,9,11H2,1-3H3 |
InChI 键 |
NLTPKSYPXXACBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1C)C2=NC(CC3=CC=CC=C32)(C)CC=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B13479652.png)
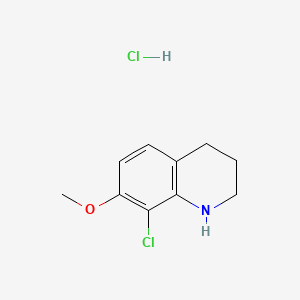
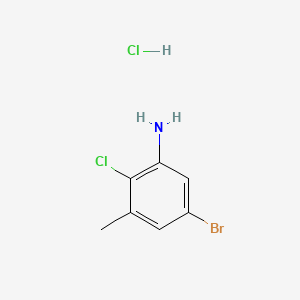
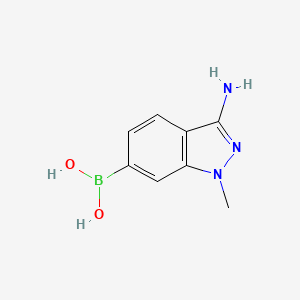
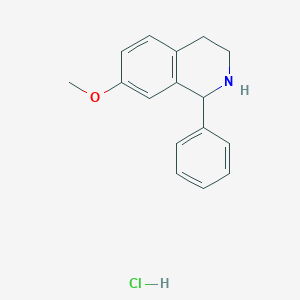

![Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide](/img/structure/B13479690.png)

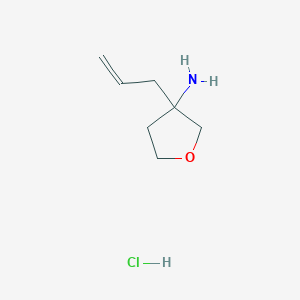
![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)



![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
